4-(3-Ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Ethoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the pyrrolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods
Industrial production of pyrrolidinones often involves the use of large-scale organic synthesis techniques. These methods typically include the use of specific oxidants and additives to achieve high yields and selectivity . The process may also involve the use of transition-metal catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxyphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often require the use of halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(3-Ethoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Ethoxyphenyl)pyrrolidin-2-one include:
Pyrrolidin-2-one: A basic structure without the ethoxyphenyl group.
Pyrrolidin-2,5-diones: Compounds with additional functional groups on the pyrrolidinone ring.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
The uniqueness of this compound lies in the presence of the ethoxy group on the phenyl ring, which imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-5-3-4-9(6-11)10-7-12(14)13-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
CCPUZTZKAPXKMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
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